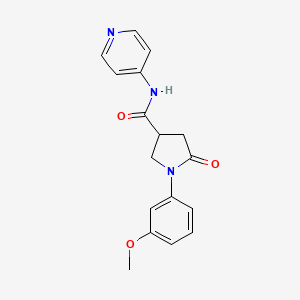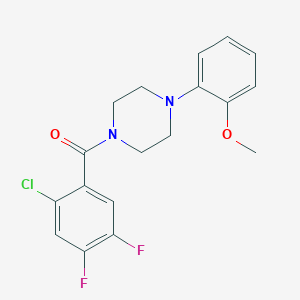![molecular formula C22H27N3O3 B4671847 N-isobutyl-2-{[4-(4-morpholinyl)benzoyl]amino}benzamide](/img/structure/B4671847.png)
N-isobutyl-2-{[4-(4-morpholinyl)benzoyl]amino}benzamide
Vue d'ensemble
Description
N-isobutyl-2-{[4-(4-morpholinyl)benzoyl]amino}benzamide, also known as N-(4-(4-morpholinyl)benzoyl)-N’-isobutylbenzene-1,2-diamine, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a small molecule inhibitor of the protein kinase B-Raf, which plays a critical role in cell signaling pathways and is implicated in the development of various types of cancer.
Mécanisme D'action
N-isobutyl-2-{[4-(4-morpholinyl)benzoyl]amino}benzamideisobutyl-2-{[4-(4-morpholinyl)benzoyl]amino}benzamide acts as a competitive inhibitor of B-Raf by binding to the ATP-binding site of the kinase domain. This prevents the binding of ATP, which is required for the activation of B-Raf and subsequent downstream signaling pathways that promote cell survival and proliferation. Inhibition of B-Raf activity by N-isobutyl-2-{[4-(4-morpholinyl)benzoyl]amino}benzamideisobutyl-2-{[4-(4-morpholinyl)benzoyl]amino}benzamide leads to the induction of apoptosis in cancer cells that harbor B-Raf mutations.
Biochemical and Physiological Effects:
N-isobutyl-2-{[4-(4-morpholinyl)benzoyl]amino}benzamideisobutyl-2-{[4-(4-morpholinyl)benzoyl]amino}benzamide has been shown to have potent anti-cancer activity in preclinical studies. Specifically, this compound has been shown to induce cell death in cancer cells that harbor B-Raf mutations, including melanoma, thyroid cancer, and colorectal cancer. In addition, N-isobutyl-2-{[4-(4-morpholinyl)benzoyl]amino}benzamideisobutyl-2-{[4-(4-morpholinyl)benzoyl]amino}benzamide has been shown to inhibit the growth of tumor xenografts in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-isobutyl-2-{[4-(4-morpholinyl)benzoyl]amino}benzamideisobutyl-2-{[4-(4-morpholinyl)benzoyl]amino}benzamide in lab experiments is its specificity for B-Raf. This compound has been shown to selectively inhibit the activity of B-Raf without affecting the activity of other kinases, making it a valuable tool for studying the role of B-Raf in cancer biology. However, one limitation of using N-isobutyl-2-{[4-(4-morpholinyl)benzoyl]amino}benzamideisobutyl-2-{[4-(4-morpholinyl)benzoyl]amino}benzamide in lab experiments is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for research on N-isobutyl-2-{[4-(4-morpholinyl)benzoyl]amino}benzamideisobutyl-2-{[4-(4-morpholinyl)benzoyl]amino}benzamide. One area of interest is the development of more potent and selective inhibitors of B-Raf that can be used in cancer therapy. Another area of interest is the identification of biomarkers that can predict response to B-Raf inhibitors, which could help guide treatment decisions for patients with cancer. Finally, further studies are needed to better understand the mechanisms of resistance to B-Raf inhibitors and to develop strategies to overcome this resistance.
Applications De Recherche Scientifique
N-isobutyl-2-{[4-(4-morpholinyl)benzoyl]amino}benzamideisobutyl-2-{[4-(4-morpholinyl)benzoyl]amino}benzamide has been extensively studied for its potential applications in the treatment of cancer. Specifically, this compound has been shown to inhibit the activity of B-Raf, a protein kinase that is frequently mutated in various types of cancer, including melanoma, thyroid cancer, and colorectal cancer. Inhibition of B-Raf activity has been shown to induce cell death in cancer cells that harbor B-Raf mutations, making it a promising target for cancer therapy.
Propriétés
IUPAC Name |
N-(2-methylpropyl)-2-[(4-morpholin-4-ylbenzoyl)amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c1-16(2)15-23-22(27)19-5-3-4-6-20(19)24-21(26)17-7-9-18(10-8-17)25-11-13-28-14-12-25/h3-10,16H,11-15H2,1-2H3,(H,23,27)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYQIVSQVVYCGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(methylsulfonyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B4671765.png)
![5,6-dimethyl-3-phenyl-2-[(3-phenyl-2-propen-1-yl)thio]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4671776.png)
![N-1-adamantyl-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4671784.png)

![3-{[1-(2-fluorophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]carbonyl}-5,6,7,8-tetrahydro-2(1H)-quinolinone](/img/structure/B4671795.png)
![2-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)vinyl]-6-methyl-4H-pyran-4-one](/img/structure/B4671798.png)
![N-{3-methoxy-4-[(4-morpholinylacetyl)amino]phenyl}benzamide](/img/structure/B4671806.png)
![9-(1,1-dimethylpropyl)-2-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4671815.png)
![4-({4-methyl-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazol-3-yl}methyl)-1,3-thiazol-2-amine](/img/structure/B4671818.png)
![3-benzyl-5-[2-methyl-4-(4-morpholinyl)benzylidene]-2,4-imidazolidinedione](/img/structure/B4671828.png)

![N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-2-methyl-3-furamide](/img/structure/B4671842.png)
![N,N,4-trimethyl-2-[({[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B4671850.png)

